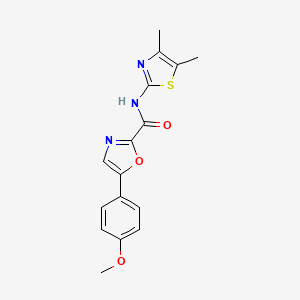

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(18-9)19-14(20)15-17-8-13(22-15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXPXJVVSXPJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

Coupling of the Rings: The thiazole and oxazole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, synthetic pathways, and biological activity (where available).

Structural Analogues with Thiazole-Oxazole Hybrid Scaffolds

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (16b)

- Structure : Shares the 4,5-dimethylthiazole core but replaces the oxazole-carboxamide group with a nitrobenzenesulfonamide moiety.

- Synthesis : Derived from reactions involving tert-butyl carbamate intermediates and nitrobenzenesulfonyl chlorides in pyridine .

- Key Differences : The sulfonamide group may enhance solubility but introduce steric hindrance compared to the carboxamide linkage in the target compound.

- N-(4-Methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Structure: Features a 4-methylthiazole linked via a sulfanyl-acetamide bridge to a 4-methylphenyl-substituted oxadiazole. Molecular Formula: C₁₆H₁₆N₄O₂S₂ (Monoisotopic mass: 360.071) . Key Differences: The sulfanyl-acetamide spacer and oxadiazole ring (vs. oxazole) may alter electronic properties and binding affinity to biological targets.

Thiadiazole and Oxadiazole Derivatives

- 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives Structure: Replaces the oxazole ring with a thiadiazole core. Example: N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide. Synthesis: Involves condensation of hydrazine derivatives with carbon disulfide in ethanol, followed by acidification . Biological Activity: At 50 µg/mL, these compounds exhibit 40–65% inhibition in enzymatic assays, suggesting moderate activity compared to oxazole-based analogs .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Sulfonamide vs. Carboxamide Linkers

- N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Data Table: Comparative Analysis of Structural Analogues

Key Findings and Implications

Biological Performance : Thiadiazole derivatives exhibit moderate inhibition (40–65%), suggesting that oxazole-based compounds (like the target) could outperform them if optimized for target engagement .

Synthetic Accessibility : The use of pyridine/DMF in synthesis (common in ) highlights scalable routes for similar heterocycles, though purification challenges may arise with polar substituents.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H16N2O2S

- Molecular Weight : 288.36474 g/mol

- CAS Number : 550354-72-8

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with oxazole carboxamides. The specific synthetic pathways and conditions can influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of thiazole and oxazole exhibit notable antimicrobial properties. A study demonstrated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide showed significant antibacterial activity against various strains of bacteria.

| Compound | Activity | Reference |

|---|---|---|

| Thiazole derivative | IC50 = 0.37 µM against Trypanosoma cruzi | |

| Oxazole derivative | Effective against Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, the presence of a methoxy group at the para position significantly enhances its activity against specific cancer cell lines.

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays. It was notably effective against Trypanosoma brucei and Plasmodium falciparum, with IC50 values indicating higher potency compared to standard treatments.

Case Studies

- Antimicrobial Study : A recent study evaluated a series of thiazole derivatives for their antibacterial properties. N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide was among those tested and demonstrated significant inhibition against Gram-positive bacteria.

- Cytotoxicity Assay : In a cytotoxicity assay conducted on various cancer cell lines, this compound showed a dose-dependent response leading to cell death in HeLa and MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

While the precise mechanism of action remains under investigation, it is hypothesized that the thiazole and oxazole moieties contribute to the biological activity by interfering with cellular processes such as DNA replication or protein synthesis in target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.